Nandrolone decanoate (CAS: 360-70-3) is a highly lipophilic, synthetic 19-nortestosterone ester widely utilized as an active pharmaceutical ingredient (API) for sustained-release depot formulations. By conjugating a 10-carbon decanoate ester to the 17-beta hydroxyl group of the nandrolone base, the molecule achieves an exceptionally high partition coefficient (LogP ~7.32), making it optimally suited for parenteral oil vehicles. Upon intramuscular or subcutaneous administration, the ester slowly partitions into the aqueous interstitial fluid where it is hydrolyzed by esterases into the active nandrolone base. This compound is primarily procured for the development of long-acting injectable therapeutics, pharmacokinetic modeling of fatty acyl prodrugs, and research requiring potent myotrophic effects with minimized androgenic activity [1].
Substituting nandrolone decanoate with unesterified nandrolone, shorter esters like nandrolone phenylpropionate (NPP), or standard testosterone esters fundamentally compromises formulation pharmacokinetics and receptor selectivity. Unesterified nandrolone is cleared rapidly (half-life <4.3 hours), failing entirely to provide a depot effect. While NPP provides a depot effect, its shorter ester chain results in an elimination half-life of only 2.7 to 4.5 days, requiring frequent dosing that is often unacceptable in long-acting formulation development. Furthermore, substituting with long-acting testosterone esters (e.g., testosterone enanthate) drastically alters the pharmacological profile; testosterone undergoes 5-alpha reduction to the highly androgenic dihydrotestosterone (DHT), whereas nandrolone reduces to the weaker 5-alpha-dihydronandrolone. This gives testosterone a 1:1 anabolic-to-androgenic ratio, compared to nandrolone decanoate's highly selective ~11:1 ratio, making testosterone unsuitable for applications requiring strict anabolic targeting without virilizing side effects [1].
The primary procurement driver for the decanoate ester over shorter analogs is its extended release profile from lipid vehicles. In pharmacokinetic evaluations following intramuscular injection, nandrolone decanoate exhibits an elimination half-life of 6 to 12 days, compared to only 2.7 to 4.5 days for nandrolone phenylpropionate (NPP). This prolonged half-life allows for a sustained therapeutic window of 2 to 4 weeks per administration [1].
| Evidence Dimension | Elimination half-life (intramuscular depot) |
| Target Compound Data | Nandrolone decanoate: 6 to 12 days |
| Comparator Or Baseline | Nandrolone phenylpropionate: 2.7 to 4.5 days |
| Quantified Difference | ~2.5-fold increase in elimination half-life. |
| Conditions | Intramuscular injection in arachis or sesame oil vehicles. |
Enables the formulation of once-every-few-weeks depot injectables, significantly reducing administration frequency compared to shorter-chain esters.
For research targeting muscle or bone tissue without triggering severe androgen-receptor-mediated side effects, nandrolone decanoate is vastly superior to baseline testosterone. Structural modifications—specifically the lack of a methyl group at carbon C-19 and its subsequent 5-alpha reduction to a weaker androgen (5-alpha-dihydronandrolone)—grant nandrolone an anabolic-to-androgenic ratio of approximately 11:1. In contrast, testosterone and its esters maintain a 1:1 ratio [1].
| Evidence Dimension | Anabolic-to-androgenic ratio |
| Target Compound Data | Nandrolone decanoate: ~11:1 |
| Comparator Or Baseline | Testosterone enanthate/cypionate: 1:1 |
| Quantified Difference | >10-fold higher selectivity for myotrophic (anabolic) effects over androgenic effects. |
| Conditions | In vivo receptor affinity and nitrogen balance models. |
Essential for developing therapeutics or research models that require tissue anabolism (muscle/bone) while strictly minimizing virilization and prostate hypertrophy.
The sustained release mechanism of parenteral oil depots relies entirely on the drug's partition coefficient. Nandrolone decanoate possesses a highly lipophilic profile with a LogP of 7.32, which ensures high solubility in carrier oils (e.g., sesame oil, ethyl oleate) and strictly rate-limits its diffusion into the aqueous interstitial fluid. This high LogP is the fundamental physicochemical property that creates the 'lag time' and slow absorption rate characteristic of its depot effect, differentiating it from unesterified steroids that partition too rapidly [1].
| Evidence Dimension | Partition coefficient (LogP) and oil solubility |
| Target Compound Data | Nandrolone decanoate: LogP ~7.32 |
| Comparator Or Baseline | Unesterified nandrolone: Lower LogP, rapid aqueous partitioning |
| Quantified Difference | The 10-carbon ester chain exponentially increases lipophilicity, preventing immediate aqueous dissolution. |
| Conditions | Subcutaneous/intramuscular oil depot formulations. |
Dictates the selection of this specific ester for sustained-release parenteral manufacturing and lipophilic prodrug research.
Nandrolone decanoate is the premier active pharmaceutical ingredient (API) for formulating long-acting intramuscular or subcutaneous oil depots. Its high LogP (7.32) and extended half-life (6-12 days) make it the ideal candidate for manufacturing protocols utilizing sesame, arachis, or ethyl oleate vehicles, where a slow oil-to-water partition rate is required to achieve a 2-to-4-week dosing interval [1].
Due to its highly favorable 11:1 anabolic-to-androgenic ratio, nandrolone decanoate is prioritized in in vivo research models studying muscle wasting (cachexia), refractory anemia, and postmenopausal osteoporosis. It allows researchers to isolate potent tissue-building and nitrogen-retaining effects without the confounding virilizing variables introduced by standard testosterone esters [2].
In pharmaceutical sciences, nandrolone decanoate serves as a benchmark compound for studying the lymphatic absorption and esterase-mediated hydrolysis of fatty acyl prodrugs. Its well-documented lag time and cleavage profile in interstitial fluid make it a standard reference material for developing novel lipophilic delivery systems and nanoemulsions [3].
Acute Toxic;Irritant;Health Hazard